Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate
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Description
Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate , also known by its chemical formula C12H16N2O2 , is a synthetic compound. It falls under the category of benzoate derivatives . The molecule consists of a benzene ring substituted with an amino group and an acetyl group attached to a piperazine ring . Its molecular weight is approximately 220.27 g/mol .
Synthesis Analysis
The synthesis of This compound involves the condensation of 4-aminobenzoic acid with 2-piperazin-1-ylacetic acid . The reaction typically occurs in an organic solvent under controlled conditions. Further purification steps yield the final product .
Molecular Structure Analysis
The compound’s molecular structure comprises a benzene ring (benzoate), an amino group , and an acetyl group . The piperazine ring connects to the benzene ring, resulting in a heterocyclic structure . The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification , hydrolysis , and substitution reactions . Its reactivity depends on the functional groups present. For example, hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol .
Physical and Chemical Properties Analysis
Safety and Hazards
- Safety Data Sheet : Refer to the MSDS for detailed safety information.
Properties
IUPAC Name |
methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17/h2-5,15H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBRGHNZZUWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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